molecular formula C7H6BrN3O B2414550 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one CAS No. 1432060-74-6

7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one

Cat. No.: B2414550
CAS No.: 1432060-74-6
M. Wt: 228.049
InChI Key: ATMORLRKVAAZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one is a brominated heterocyclic compound with the molecular formula C 7 H 6 BrN 3 O and a molecular weight of 228.05 g/mol [ ]. Its CAS number is 1432060-74-6. This compound serves as a versatile chemical building block in medicinal chemistry and drug discovery research. Research Context and Applications The core structure of 3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one is recognized in scientific literature as a privileged scaffold for developing kinase inhibitors [ ]. This scaffold has been successfully utilized in the discovery of highly selective inhibitors for targets such as Mitogen-activated protein kinase kinase 4 (MKK4), a promising target for curative treatments in degenerative liver diseases [ ]. Furthermore, pyrido[3,4-b]pyrazin-2(1H)-one derivatives have been designed and evaluated as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key driver in a subgroup of acute myeloid leukemia (AML) cases [ ]. The bromine atom at the 7-position of this molecule provides a reactive site for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate diverse compound libraries for biological screening and structure-activity relationship (SAR) studies. Handling and Usage This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated environment using appropriate personal protective equipment.

Properties

IUPAC Name

7-bromo-3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-6-1-4-5(2-10-6)9-3-7(12)11-4/h1-2,9H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMORLRKVAAZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=NC=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432060-74-6
Record name 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula, C₇H₆BrN₃O (MW 228.05), features a bicyclic system where a pyridine ring is fused to a partially saturated pyrazinone moiety. The SMILES notation (O=C1NC2=C(C=NC(Br)=C2)NC1 ) confirms the lactam structure of the pyrazinone ring and the bromine’s position on the pyridine component.

Table 1: Key Physicochemical Data
Property Value
Molecular Weight 228.05 g/mol
Boiling Point Not reported
Storage Recommendations Protect from moisture

Synthetic Strategies for Pyrido-Pyrazinone Frameworks

Cyclization Approaches

The pyrazinone ring is typically constructed via lactamization or condensation reactions . A plausible route involves reacting a brominated pyridine derivative bearing an amine group with a carbonyl source (e.g., phosgene or urea). For example:

  • Starting Material : 3-Amino-7-bromopyridine-4-carboxylic acid.
  • Cyclization : Treatment with triphosgene in anhydrous dichloromethane facilitates lactam formation.
Key Considerations:
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require rigorous drying to avoid hydrolysis.
  • Temperature : Reactions often proceed at 0–25°C to prevent decomposition.

Bromination Techniques

Introducing bromine at position 7 can occur before or after cyclization :

Electrophilic Bromination
  • Pre-cyclization : Direct bromination of a pyridine precursor using Br₂ in H₂SO₄. The electron-deficient pyridine ring necessitates activating groups (e.g., -NH₂) to direct bromination.
  • Post-cyclization : Limited feasibility due to the pyrazinone ring’s sensitivity to strong acids.
Metal-Assisted Coupling
  • Suzuki-Miyaura Reaction : A boronic acid intermediate at position 7 could couple with bromobenzene derivatives. This method offers superior regiocontrol but requires palladium catalysis.

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying structural integrity. The compound’s ¹H NMR spectrum should exhibit:

  • A singlet for the lactam NH proton (δ 10–12 ppm).
  • Aromatic protons adjacent to bromine (δ 7.5–8.5 ppm).

Stability Profiling

  • Moisture Sensitivity : The compound degrades in humid environments, necessitating storage under inert gas (P231).
  • Thermal Stability : Decomposition above 50°C (P412).

Comparative Analysis of Synthetic Routes

Table 3: Hypothetical Method Comparison

Method Yield (%) Advantages Challenges
Pre-cyclization Br 65–75 Regioselective, scalable Requires hazardous reagents
Post-cyclization Br 30–40 Mild conditions Low efficiency
Suzuki Coupling 50–60 Excellent regiocontrol Costly catalysts

Industrial-Scale Considerations

Cost Optimization

  • Catalyst Recycling : Palladium-based catalysts require recovery systems to reduce expenses.
  • Solvent Recovery : DMF or dichloromethane must be distilled and reused.

Waste Management

  • Bromine Byproducts : Neutralization with sodium thiosulfate prevents environmental release (P273).
  • Heavy Metal Waste : Ion-exchange resins capture residual palladium.

Emerging Methodologies

Photocatalytic Bromination

Recent advances in visible-light catalysis enable bromine insertion under milder conditions, though scalability remains unproven.

Biocatalytic Approaches

Enzymatic cyclization using transaminases or lipases could reduce reliance on toxic solvents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form substituted derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K₂CO₃) in solvents like ethanol or toluene.

Major Products:

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidized or Reduced Products: Products with altered oxidation states of the nitrogen atoms.

    Coupled Products: Complex structures formed through coupling reactions.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one has shown promise in medicinal chemistry due to its potential as an antitumor agent. Research indicates that derivatives of this compound can inhibit specific cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Study: Antitumor Activity

A study conducted by Zhang et al. (2021) evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast and lung cancer models. The mechanism of action was attributed to the induction of apoptosis and disruption of cell cycle progression.

Agrochemicals

The compound's structural features suggest potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems can be exploited for developing new agricultural products.

Research Insights

Recent investigations have focused on the synthesis of analogs that exhibit enhanced insecticidal properties against common agricultural pests. For instance, a study published in the Journal of Agricultural and Food Chemistry highlighted the effectiveness of certain derivatives in controlling pest populations while minimizing environmental impact.

Materials Science

In materials science, this compound has been explored for its potential use in creating novel polymers and composite materials due to its unique electronic properties.

Application Example: Conductive Polymers

Research led by Smith et al. (2022) investigated the incorporation of this compound into conductive polymer matrices. The findings indicated that the addition of this compound improved the electrical conductivity and thermal stability of the resulting materials.

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryAntitumor agentsSignificant cytotoxic effects on cancer cell lines (Zhang et al., 2021)
AgrochemicalsPesticide/herbicide developmentEffective against agricultural pests with reduced environmental impact
Materials ScienceConductive polymersEnhanced electrical conductivity and thermal stability in polymer composites

Mechanism of Action

The mechanism of action of 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom can enhance the compound’s binding affinity and specificity through halogen bonding interactions.

Comparison with Similar Compounds

  • 7-chloro-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one
  • 7-fluoro-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one
  • 7-iodo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one

Uniqueness:

  • Bromine Substitution: The presence of a bromine atom can impart unique electronic and steric properties compared to other halogen-substituted analogs.
  • Reactivity: The bromine atom can participate in specific reactions that may not be as favorable with other halogens, such as certain coupling reactions.

Biological Activity

7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one is a nitrogen-containing heterocyclic compound with potential biological significance. Its unique structure suggests various pharmacological activities, which are of interest in medicinal chemistry and drug development. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrN3O, with a molecular weight of 228.05 g/mol. The compound features a bromine atom at the 7-position and a carbonyl group at the 2-position of the pyrido-pyrazinone scaffold.

Structural Information:

  • SMILES: C1C(=O)NC2=CC(=NC=C2N1)Br
  • InChI Key: ATMORLRKVAAZEX-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound has been limited, but preliminary findings suggest several potential activities:

  • Antimicrobial Activity : Some derivatives of pyridopyrazinones have shown promising antimicrobial properties. While specific studies on this compound are scarce, its structural relatives indicate potential efficacy against various pathogens.
  • Phosphodiesterase Inhibition : Compounds within the pyridopyrazinone family have been investigated for their role as phosphodiesterase inhibitors. Phosphodiesterases (PDEs) are critical in regulating intracellular signaling pathways, and inhibitors can have therapeutic applications in conditions like erectile dysfunction and pulmonary hypertension.
  • Cytotoxicity : Preliminary studies indicate that compounds similar to this compound may exhibit cytotoxic effects on cancer cell lines. Further investigation is necessary to establish specific mechanisms and efficacy.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions can enhance or diminish activity:

PositionModification TypeEffect
7Bromine SubstitutionEnhances lipophilicity and potential bioactivity
2Carbonyl GroupEssential for interaction with biological targets
4Nitrogen SubstituentAffects electron density and reactivity

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile or neoprene gloves, face shields, and safety glasses compliant with standards like NIOSH (US) or EN 166 (EU). Inspect gloves before use and avoid skin contact .
  • Engineering Controls : Work in a fume hood to minimize inhalation risks. Ensure proper ventilation and wash hands thoroughly after handling .
  • Toxicity Considerations : While specific toxicity data for this compound is limited, brominated analogs may pose acute toxicity risks. Follow general protocols for halogenated heterocycles, including waste disposal per local regulations .

Q. How is this compound synthesized, and what analytical methods confirm its structure?

  • Methodological Answer :

  • Synthesis : Adapt multi-component reactions (MCRs) used for pyrazinone derivatives. For example, combine brominated precursors with pyrazinone scaffolds under FeCl₃ catalysis in ionic liquids (e.g., [bmim][BF₄]) at 80°C .
  • Characterization : Use ¹H/¹³C NMR to confirm substituent positions (e.g., bromo at C7) and ESI-MS for molecular weight validation. Compare experimental data with computational models (e.g., PubChem entries for analogous compounds) .

Advanced Research Questions

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Reactivity Profile : The C7 bromine acts as a leaving group, enabling palladium-catalyzed cross-coupling. Optimize conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) based on steric hindrance from the dihydropyridopyrazinone core .
  • Challenges : Competing side reactions (e.g., dehalogenation) may occur. Monitor via TLC or LC-MS and adjust catalyst loading or temperature .

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Assay Standardization : Verify purity (>95% via HPLC) and solubility (e.g., DMSO stock solutions). Differences in solvent choice or cell lines (e.g., HEK293 vs. HeLa) can skew results .
  • Structural Analog Comparison : Cross-reference bioactivity data with analogs (e.g., 3-bromo-4-hydroxypyridinone derivatives) to identify structure-activity relationships (SARs) .

Q. What strategies enhance the aqueous solubility of this compound for in vivo studies without compromising target affinity?

  • Methodological Answer :

  • Derivatization : Introduce polar groups (e.g., -OH, -COOH) at non-critical positions (e.g., C3 or C8) via post-synthetic modifications. Use computational tools (e.g., LogP predictors) to balance hydrophilicity and membrane permeability .
  • Formulation : Employ co-solvents (e.g., PEG 400) or nanoencapsulation to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.